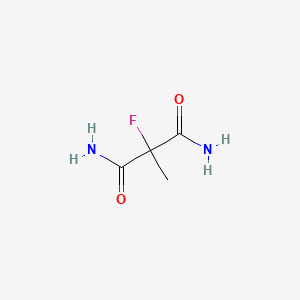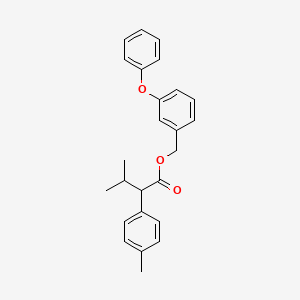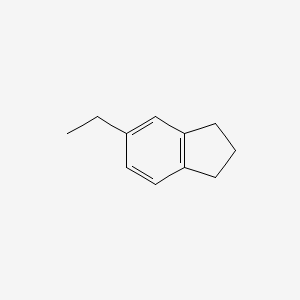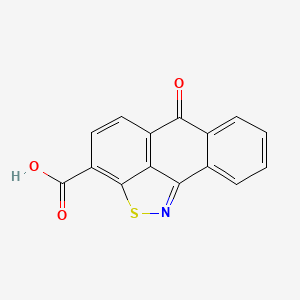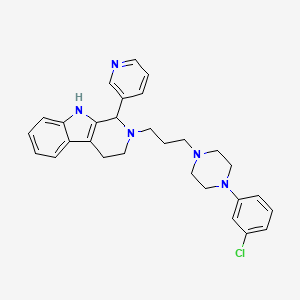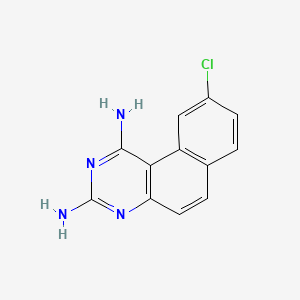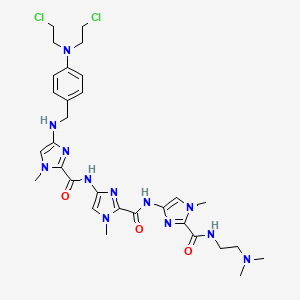![molecular formula C15H12OS B12792550 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde CAS No. 21339-66-2](/img/structure/B12792550.png)
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₂S It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 1,4-dimethyldibenzothiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents to introduce the formyl group at the 2-position of the dibenzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,4-dimethyldibenzo[b,d]thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dimethyldibenzothiophene: Lacks the formyl group, making it less reactive in certain chemical transformations.
Dibenzothiophene-2-carbaldehyde: Lacks the methyl groups, which can influence its electronic properties and reactivity.
1,4-Dimethyldibenzofuran-2-carbaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
21339-66-2 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1,4-dimethyldibenzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H12OS/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChI-Schlüssel |
XQJKKQKGRYUDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




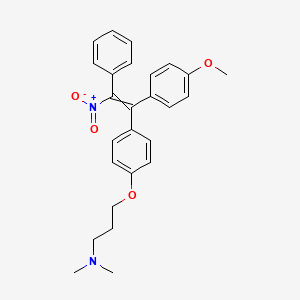
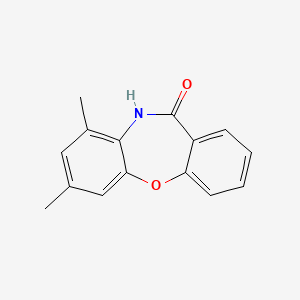
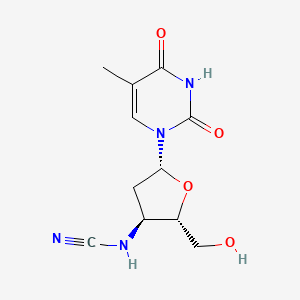
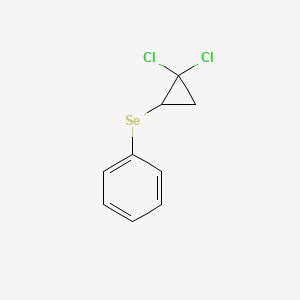
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
